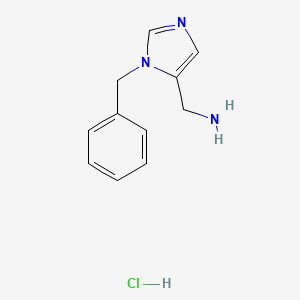

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride

説明

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride is a hydrochloride salt derivative of a benzyl-substituted imidazole compound. The structure comprises a 1H-imidazole core substituted at the 1-position with a benzyl group and at the 5-position with a methanamine moiety. Its synthesis typically involves condensation reactions between carbaldehydes and amines, followed by purification via column chromatography or crystallization .

特性

IUPAC Name |

(3-benzylimidazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10;/h1-5,7,9H,6,8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTUWUIMXWZNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride typically involves the reaction of benzylamine with imidazole derivatives under specific conditions. One common method includes the use of N-heterocyclic carbenes (NHC) as catalysts. The reaction is often carried out in the presence of an oxidant like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazole ring or the benzyl group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TBHP and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield different amine derivatives .

科学的研究の応用

Antimicrobial Activity

Recent studies have shown that imidazole derivatives, including (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride, exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of 3-substituted imidazole compounds against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound could be explored further for its potential to combat resistant bacterial strains.

Cyclooxygenase Inhibition

The compound has also been investigated for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor. Research on related imidazole derivatives has indicated that modifications to the imidazole ring can enhance selectivity and potency against COX-2, which is crucial for developing anti-inflammatory drugs . This highlights the importance of this compound in drug discovery targeting inflammatory diseases.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. By modifying the benzyl and imidazole portions of the molecule, researchers can systematically evaluate how these changes affect biological activity and selectivity . Such studies are essential for designing more effective therapeutic agents with reduced side effects.

Docking Studies

Computational studies using docking simulations have been employed to predict how this compound interacts with various biological targets. These insights can guide synthetic modifications to improve binding affinity and specificity, thereby enhancing the compound's therapeutic potential .

Cosmetic Formulations

The application of this compound extends into cosmetic science, where it may play a role in enhancing skin formulations. The compound's properties can be leveraged to develop products aimed at improving skin hydration and barrier function due to its potential bioactivity .

Stability and Efficacy Testing

In cosmetic formulation development, it is critical to ensure both stability and efficacy through rigorous testing protocols. The incorporation of imidazole derivatives like this compound could contribute positively to these attributes, making it a candidate for further exploration in cosmetic applications .

Data Table: Summary of Applications

Case Study 1: Anti-MRSA Activity

A study conducted on various imidazole derivatives demonstrated that structural modifications could lead to significant increases in antimicrobial activity against MRSA strains. The findings suggest that compounds similar to this compound warrant further investigation for clinical applications in treating resistant infections .

Case Study 2: COX Inhibition

Research focusing on the synthesis of new imidazole derivatives revealed that certain modifications resulted in enhanced COX-2 selectivity compared to traditional inhibitors like Celecoxib. This highlights the potential of this compound as a lead compound for developing new anti-inflammatory agents .

作用機序

The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on the benzyl group, the imidazole ring, and the methanamine moiety. Key analogs include:

Bromobenzyl Derivatives

- [1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS: 1707580-62-8) and [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS: 1713164-05-6) differ in bromine substitution (para vs. meta positions).

Benzimidazole Derivatives

- This modification may improve stability but reduce solubility compared to the target compound .

Heterocyclic Methanamine Salts

- Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0) and furan-2-yl methanamine hydrochloride (CAS: S8) feature thiazole or furan rings instead of imidazole. These heterocycles introduce distinct electronic profiles; for example, the electron-rich furan may enhance hydrogen bonding .

Indole-Imidazole Hybrids

Physicochemical Properties

生物活性

(1-Benzyl-1H-imidazol-5-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the imidazole ring and a benzyl moiety, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the reaction of benzylamine with imidazole derivatives. This process often employs N-heterocyclic carbenes (NHC) as catalysts and may include oxidants like tert-butylhydroperoxide (TBHP) to enhance yield and purity. The unique presence of the benzyl group is believed to influence both the compound's chemical reactivity and its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or enzymes, potentially modulating their activity. Furthermore, the benzyl group may facilitate membrane penetration, enhancing the compound's efficacy in biological systems .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. For instance, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 3-substituted indole-imidazole | MRSA | ≤ 0.25 |

| (1-Benzyl-1H-imidazol-5-yl) | MRSA | TBD |

| Phenethyl-indole-imidazole | Cryptococcus neoformans | TBD |

Cytotoxicity and Hemolytic Activity

Assessing the safety profile of this compound is crucial for its therapeutic application. Studies indicate that some related compounds exhibit low cytotoxicity against human cell lines at concentrations up to 32 µg/mL, suggesting a favorable safety profile . Notably, certain derivatives have been identified as non-toxic while retaining significant antimicrobial activity.

Case Studies

A recent investigation into the structure-activity relationship of imidazole derivatives revealed that modifications on the imidazole ring can significantly impact both antimicrobial efficacy and cytotoxicity. For example, compounds with halogen substitutions showed enhanced anti-MRSA activity compared to their unsubstituted counterparts .

Another study focused on evaluating the hemolytic activity of various imidazole derivatives, where it was found that many compounds did not induce significant hemolysis at tested concentrations, indicating potential for safe therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。